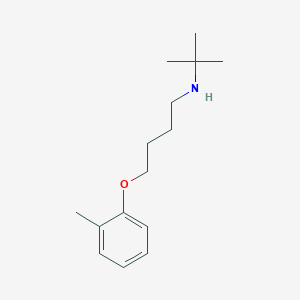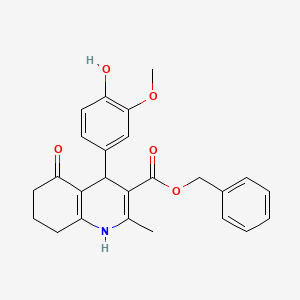
N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine, also known as tBu-MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
TBu-MPBA binds to GPCRs through its tert-butylamine group, which interacts with the receptor's acidic residues. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The precise mechanism by which N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine activates GPCRs is still under investigation, but it is believed to involve the stabilization of specific receptor conformations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine depend on the specific GPCR that it binds to. For example, N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine has been shown to activate the β2-adrenergic receptor, resulting in increased cAMP production and smooth muscle relaxation. It has also been shown to inhibit the angiotensin II type 1 receptor, leading to decreased blood pressure. Additionally, N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine has been used to study the opioid receptor system, which is involved in pain perception and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine is its selectivity for GPCRs, which allows for the specific targeting of these receptors in lab experiments. Additionally, N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine has a relatively high affinity for GPCRs, making it a useful tool for studying receptor-ligand interactions. However, one limitation of N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine is its potential for off-target effects, as it may bind to other proteins in addition to GPCRs.
Direcciones Futuras
There are many potential future directions for N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine research, including the development of new drugs that target specific GPCRs, the identification of novel GPCR signaling pathways, and the investigation of the role of GPCRs in various physiological processes. Additionally, N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine may be used to study the effects of environmental toxins and pollutants on GPCR function, as well as to develop new diagnostic tools for GPCR-related diseases.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine involves the reaction of tert-butylamine with 2-methylphenol in the presence of a base, followed by the addition of 1-bromo-4-chlorobutane. The resulting product is then purified using column chromatography to obtain N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine in high yield and purity.
Aplicaciones Científicas De Investigación
TBu-MPBA has been widely used in scientific research due to its ability to selectively bind to G protein-coupled receptors (GPCRs), which are integral membrane proteins that play a crucial role in various physiological processes. Specifically, N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine has been used as a tool to study the structure and function of GPCRs, as well as to develop new drugs that target these receptors.
Propiedades
IUPAC Name |
N-tert-butyl-4-(2-methylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-13-9-5-6-10-14(13)17-12-8-7-11-16-15(2,3)4/h5-6,9-10,16H,7-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMFTBKHJYWHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(2-methylphenoxy)butan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[({2-methyl-5-[(2,4,6-trinitrophenyl)amino]phenyl}imino)methyl]-2-naphthol](/img/structure/B5182792.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]methanamine](/img/structure/B5182799.png)
![N-(3-chlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5182800.png)
![N-[2-(2-chlorophenyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5182808.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5182824.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5182838.png)
![3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5182847.png)
![1'-(3-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5182857.png)
![N-[2-(tert-butylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5182870.png)
![N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5182872.png)

![4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5182885.png)

![3-({[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5182897.png)